molecular formula C14H14 B1582967 4-Ethylbiphenyl CAS No. 5707-44-8

4-Ethylbiphenyl

Cat. No.: B1582967
CAS No.: 5707-44-8
M. Wt: 182.26 g/mol
InChI Key: SRQOBNUBCLPPPH-UHFFFAOYSA-N
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Description

4-Ethylbiphenyl, also known as 1-Ethyl-4-phenylbenzene, is an organic compound with the molecular formula C14H14. It is a derivative of biphenyl, where an ethyl group is attached to the fourth position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-4’-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation can reduce it to form 4-ethylcyclohexylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: this compound-4’-carboxylic acid.

    Reduction: 4-Ethylcyclohexylbenzene.

    Substitution: 4-Ethyl-2-bromobiphenyl or 4-Ethyl-2-chlorobiphenyl.

Scientific Research Applications

4-Ethylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylbiphenyl in various reactions involves its ability to participate in electrophilic aromatic substitution due to the electron-donating effect of the ethyl group. This effect increases the electron density on the aromatic ring, making it more reactive towards electrophiles. In oxidation reactions, the ethyl group can be converted to a carboxylic acid group, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

    Biphenyl: The parent compound without the ethyl group.

    4-Methylbiphenyl: Similar structure with a methyl group instead of an ethyl group.

    4-Phenylbiphenyl: Another derivative with a phenyl group at the fourth position.

Uniqueness of 4-Ethylbiphenyl: this compound is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. The ethyl group provides steric hindrance and electron-donating effects that can alter the compound’s behavior in chemical reactions compared to its analogs .

Properties

IUPAC Name

1-ethyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQOBNUBCLPPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073355
Record name 1,1'-Biphenyl, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5707-44-8
Record name 1,1'-Biphenyl, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylbiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60063
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylbiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 1-ETHYL-4-PHENYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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